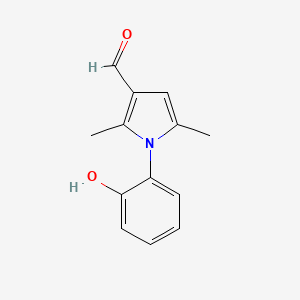

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

説明

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 878424-18-1) is a pyrrole-based compound featuring a 2-hydroxyphenyl substituent at the 1-position and a formyl group at the 3-position of the pyrrole ring. Its molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol . The hydroxyl group on the phenyl ring enhances polarity, enabling hydrogen bonding, which may influence solubility and biological interactions. This compound is a derivative of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 2199-63-5), the parent structure with a molecular weight of 123.15 g/mol .

特性

IUPAC Name |

1-(2-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-7-11(8-15)10(2)14(9)12-5-3-4-6-13(12)16/h3-8,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKCNSFCOYBNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390341 | |

| Record name | 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878424-18-1 | |

| Record name | 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

化学反応の分析

Types of Reactions

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), and catalysts (Lewis acids).

Major Products Formed

Oxidation: 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Applications in Scientific Research

-

Biological Activity

- Antioxidant Properties : Studies indicate that compounds similar to 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibit antioxidant activities. These properties can be leveraged in the development of pharmaceuticals targeting oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic use in conditions like arthritis and other inflammatory diseases.

-

Material Science

- Dyes and Pigments : The unique color properties of pyrrole derivatives have led to their use in the synthesis of organic dyes. The compound's structure allows it to be incorporated into polymer matrices to enhance color stability and intensity.

- Conductive Polymers : Due to its electronic properties, 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be utilized in the fabrication of conductive polymers, which are essential in electronic devices.

-

Synthetic Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex pyrrole derivatives and other heterocycles.

- Ligands in Coordination Chemistry : Its ability to coordinate with metal ions makes it useful as a ligand in various coordination complexes, which can have applications in catalysis and materials science.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Biological Activity | Antioxidant and anti-inflammatory effects | Therapeutics for oxidative stress diseases |

| Material Science | Use in dyes and conductive polymers | Enhanced color stability and electronic properties |

| Synthetic Chemistry | Building block for complex organic synthesis | Development of novel compounds |

| Coordination Chemistry | Ligand for metal ion coordination | Applications in catalysis |

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various pyrrole derivatives, including 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The findings indicated a significant reduction in reactive oxygen species (ROS) levels when tested on cellular models, suggesting its potential use as an antioxidant agent in nutraceutical formulations.

Case Study 2: Conductive Polymers

In another study published in the Journal of Materials Science, researchers synthesized a conductive polymer using 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a precursor. The resulting material demonstrated improved electrical conductivity compared to traditional polymers, indicating its promise for applications in flexible electronics.

作用機序

The mechanism of action of 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

類似化合物との比較

Comparison with Structural Analogs

Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Properties

Key Observations:

- Polarity and Solubility : The hydroxyl group in the target compound enhances polarity compared to methyl- or fluorine-substituted analogs (e.g., 1-(2,4-dimethylphenyl) analog). However, the benzodioxepin-containing analog (MW 271.31) may exhibit superior solubility due to its oxygen-rich ring .

- Steric Effects : The 4-isopropylphenyl substituent introduces steric bulk, which could hinder molecular interactions in biological systems .

Comparative Data Table

生物活性

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the chemical formula , is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group and a carbaldehyde functionality, which may contribute to its reactivity and biological interactions. This article reviews the biological activities associated with this compound, focusing on its anticancer and antimicrobial properties.

- Molecular Weight : 215.25 g/mol

- CAS Number : 878424-18-1

- Chemical Structure : The compound contains a pyrrole ring substituted with a hydroxyl phenyl group and an aldehyde group, which can influence its biological activity.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives can exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that compounds similar to 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can reduce the viability of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of several pyrrole derivatives against A549 human lung adenocarcinoma cells. The results showed that certain derivatives significantly decreased cell viability:

- Compound A : 64% viability at 100 µM

- Compound B : 61% viability at 100 µM

- Control (Cisplatin) : 30% viability at 100 µM

These findings suggest that the incorporation of specific substituents in the pyrrole structure can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial potential of 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been explored. Pyrrole derivatives are known for their activity against various bacterial strains, including multidrug-resistant pathogens.

Antibacterial Studies

In vitro studies reported that pyrrole derivatives exhibited varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from:

| Compound | MIC (µg/mL) |

|---|---|

| Compound C | 3.12 |

| Compound D | 6.25 |

| Control (Ciprofloxacin) | 2.00 |

These results highlight the potential of pyrrole derivatives as scaffolds for developing new antibacterial agents targeting resistant strains .

The mechanisms through which 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its biological effects are still under investigation. However, it is hypothesized that:

- The aldehyde group may participate in nucleophilic attacks on cellular components, leading to cytotoxicity in cancer cells.

- The hydroxyl group could enhance solubility and interaction with biological targets, increasing efficacy against pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。